molecular formula C72H42 B12585126 1-[4-[3,5-Bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene CAS No. 475461-15-5

1-[4-[3,5-Bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene

Cat. No.: B12585126
CAS No.: 475461-15-5
M. Wt: 907.1 g/mol
InChI Key: FBWHTLIZDIJTLR-UHFFFAOYSA-N
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Description

1-[4-[3,5-Bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene is a complex organic compound known for its unique structural properties It consists of multiple pyrene units, which are polycyclic aromatic hydrocarbons, linked through phenyl groups

Preparation Methods

The synthesis of 1-[4-[3,5-Bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds, such as 3,5-bis(4-pyren-1-ylphenyl)benzene, through Suzuki coupling reactions.

    Final Coupling Reaction: The final step involves coupling the intermediate with pyrene units using palladium-catalyzed cross-coupling reactions under controlled conditions.

Chemical Reactions Analysis

1-[4-[3,5-Bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene undergoes various chemical reactions, including:

Common reagents used in these reactions include chromates for oxidation, sodium for reduction, and halogens or nitrating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[4-[3,5-Bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene is primarily based on its ability to interact with light and other molecules through π-π stacking interactions. These interactions facilitate the formation of supramolecular structures and enhance the compound’s electronic properties. The molecular targets and pathways involved include the formation of charge-transfer complexes and energy transfer processes .

Comparison with Similar Compounds

Similar compounds to 1-[4-[3,5-Bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene include:

The uniqueness of this compound lies in its extended conjugation and multiple pyrene units, which enhance its photophysical properties and make it highly suitable for advanced materials applications.

Properties

CAS No.

475461-15-5

Molecular Formula

C72H42

Molecular Weight

907.1 g/mol

IUPAC Name

1-[4-[3,5-bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene

InChI

InChI=1S/C72H42/c1-4-49-22-25-55-28-34-61(64-37-31-52(7-1)67(49)70(55)64)46-16-10-43(11-17-46)58-40-59(44-12-18-47(19-13-44)62-35-29-56-26-23-50-5-2-8-53-32-38-65(62)71(56)68(50)53)42-60(41-58)45-14-20-48(21-15-45)63-36-30-57-27-24-51-6-3-9-54-33-39-66(63)72(57)69(51)54/h1-42H

InChI Key

FBWHTLIZDIJTLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)C6=CC(=CC(=C6)C7=CC=C(C=C7)C8=C9C=CC1=CC=CC2=C1C9=C(C=C2)C=C8)C1=CC=C(C=C1)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

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